

Discovery and Development of Ravtansine (DM4): An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravatansine, chemically known as DM4, is a highly potent, thiol-containing maytansinoid developed for targeted cancer therapy.[1][2] As a derivative of maytansine, a natural product isolated from the plant Maytenus ovatus, DM4 exerts its cytotoxic effects by disrupting microtubule function, a critical process for cell division.[1] Due to its high systemic toxicity, DM4 is not used as a standalone drug but serves as a cytotoxic payload in antibody-drug conjugates (ADCs).[3] ADCs are designed to selectively deliver potent payloads like DM4 to cancer cells by linking them to monoclonal antibodies that target tumor-specific antigens. This targeted approach aims to maximize efficacy at the tumor site while minimizing off-target toxicity to healthy tissues.[3][4] Several DM4-based ADCs, such as Tusamitamab ravtansine and Anetumab ravtansine, are in clinical development for treating various solid tumors.[3][5][6]

Mechanism of Action

The anticancer activity of Ravtansine (DM4) is centered on its ability to inhibit microtubule dynamics.[1][2] Microtubules are essential cytoskeletal polymers involved in numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[3][7]

The mechanism unfolds through the following key steps:

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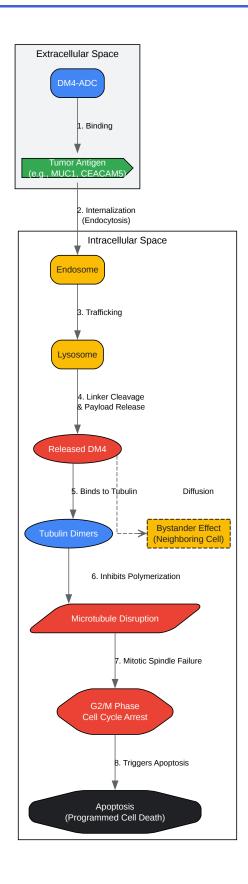




- ADC Internalization: An ADC carrying the DM4 payload binds to its specific target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[8]
- Payload Release: Once inside the cell, the ADC is trafficked to lysosomes. The linker connecting DM4 to the antibody is cleaved in the intracellular environment (e.g., by reduction of a disulfide bond in the cytoplasm), releasing the active DM4 payload.[5][8]
- Tubulin Binding: Free DM4 binds to tubulin, the protein subunit of microtubules, preventing its polymerization into microtubules.[3][7] This action disrupts the dynamic equilibrium required for proper mitotic spindle formation.[3]
- Cell Cycle Arrest: The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase.[3][8]
- Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][9]

Furthermore, some linkers used with DM4, such as the SPDB linker, produce neutrally charged metabolites upon cleavage.[5][10] These metabolites can diffuse across cell membranes and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect," which enhances the overall anti-tumor activity.[5][11][12]





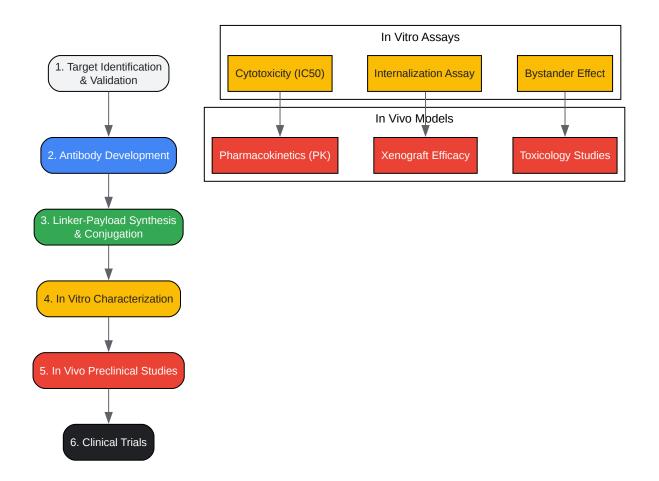
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Figure 1: Ravtansine (DM4) Mechanism of Action.



ADC Development Workflow

The development of a DM4-based ADC is a multi-step process that begins with target identification and culminates in clinical evaluation. This workflow ensures the final conjugate is both potent against tumor cells and has a manageable safety profile.



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Figure 2: General Workflow for DM4-ADC Development.

Data Presentation



Table 1: In Vitro Cytotoxicity of DM4-based ADCs

This table summarizes the half-maximal inhibitory concentration (IC50) values of various DM4-ADCs against different cancer cell lines, demonstrating the potent, target-dependent cell-killing activity.

| ADC Name | Target Antigen | Cancer Type | Cell Line | IC50 (nM) | Reference |
|------------------------|-------------------|-------------------|-----------|------------|-----------|
| Anetumab Ravtansine | Mesothelin | Ovarian Cancer | OVCAR-3 | 0.03 - 0.1 | [13] |
| Anetumab Ravtansine | Mesothelin | Ovarian Cancer | OVCAR-8 | 0.1 - 1.0 | [13] |
| H6-DM4 | 5T4 | Gastric Cancer | HGC-27 | 0.87 | [14] |
| T4H11-DM4 | DDR1 | Colon Cancer | HT-29 | ~1.0 | [15] |
| T4H11-DM4 | DDR1 | Colon Cancer | HCT116 | ~0.1 | [15] |

Table 2: In Vivo Efficacy of DM4-based ADCs

This table presents data from preclinical xenograft models, showing the anti-tumor activity of DM4-ADCs in vivo.



| ADC Name | Cancer Model | Dosing Regimen | Outcome | Reference |
|---|--------------------------------------|---------------------------|----------------------------|-----------|
| Anetumab Ravtansine (BAY 94-9343) | Pancreatic (MIA PaCa-2/meso) | 0.2 mg/kg (DM4 equiv.) | Complete tumor eradication | [16] |
| Anetumab Ravtansine (BAY 94-9343) | Colon (HT- 29/meso) | 0.2 mg/kg (DM4 equiv.) | Complete tumor eradication | [16] |
| DM4-ADC (Anti- FRα) | Ovarian (KB Xenograft) | 2.5 mg/kg (ADC) | Complete responses | [17] |
| T4H11-DM4 | Colon (Oxaliplatin- resistant) | Not specified | Complete tumor regression | [15] |

Table 3: Pharmacokinetic Parameters of Anetumab Ravtansine

Pharmacokinetic data from a Phase I clinical trial of Anetumab Ravtansine in patients with solid tumors.[6]

| Analyte | Dose | Tmax (hours) | Average Half-life (days) |
|---------------------------|---------------|--------------|-----------------------------|
| Anetumab Ravtansine (ADC) | 6.5 mg/kg Q3W | 1.5 | 5.5 |
| Total Antibody | 6.5 mg/kg Q3W | 1.5 | Not specified |
| Free DM4 | 6.5 mg/kg Q3W | ~5.0 | 2.9 |
| S-methyl-DM4 (DM4- Me) | 6.5 mg/kg Q3W | ~8.0 | 5.6 |

Experimental Protocols



In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of DM4 on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.[7]

- Objective: To determine the IC50 of DM4 for the inhibition of tubulin polymerization.
- Materials:
 - Lyophilized tubulin protein (>99% pure)
 - General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
 - GTP solution (e.g., 10 mM)
 - DM4 stock solution (in DMSO)
 - 96-well, UV-transparent microplate
 - Temperature-controlled spectrophotometer (microplate reader)
- Protocol:
 - Reagent Preparation:
 - Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.[7]
 - Add GTP to the tubulin solution to a final concentration of 1 mM.[7] Keep on ice.
 - Prepare serial dilutions of DM4 in General Tubulin Buffer. The vehicle control should contain the same final concentration of DMSO as the highest DM4 concentration well.
 - Assay Procedure:
 - Pre-warm the spectrophotometer to 37°C.
 - Add 10 μL of the DM4 dilutions or vehicle control to the wells of the 96-well plate.



- To initiate polymerization, add 100 μL of the cold tubulin/GTP solution to each well.[7]
- Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[7][18]
- Data Analysis:
 - Plot absorbance (OD340) versus time to generate polymerization curves.
 - Determine the rate and extent of polymerization for each concentration.
 - Calculate the IC50 value by plotting the inhibition of polymerization against the log of DM4 concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the cytotoxic effect of a DM4-ADC.[14][19][20]

- Objective: To determine the IC50 of a DM4-ADC on antigen-positive and antigen-negative cancer cell lines.
- Materials:
 - Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
 - Complete cell culture medium
 - DM4-ADC and control antibody/ADC
 - 96-well cell culture plates
 - MTT solution (e.g., 5 mg/mL in PBS)
 - Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[14][21]
 - Microplate reader
- Protocol:



Cell Seeding:

- Harvest and count cells.
- Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete medium.[14]
- Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[14]

ADC Treatment:

- Prepare serial dilutions of the DM4-ADC and relevant controls in complete medium.
- Remove the medium from the wells and add 100 μL of the ADC dilutions.[7]
- Incubate for a period appropriate for the ADC and cell line (typically 72-96 hours).[14]
- MTT Addition and Solubilization:
 - Add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7][14]
 - Carefully remove the medium and add 100 μL of solubilization buffer to dissolve the formazan crystals.[7] Incubate overnight at 37°C in the dark.[14]
- Data Acquisition and Analysis:
 - Read the absorbance at 570 nm using a microplate reader.[14][21]
 - Subtract the background absorbance from a blank well (medium only).
 - Calculate cell viability as a percentage of the untreated control.
 - Plot percent viability versus log of ADC concentration and use a non-linear regression model to determine the IC50 value.

In Vivo Xenograft Efficacy Study



This protocol outlines a general procedure to evaluate the anti-tumor activity of a DM4-ADC in a mouse xenograft model.

- Objective: To assess the in vivo efficacy of a DM4-ADC in reducing tumor growth.
- Materials:
 - Immunocompromised mice (e.g., Nude or SCID)
 - Tumor cells for implantation
 - DM4-ADC, isotype control ADC, and vehicle buffer
 - Calipers for tumor measurement
 - Sterile syringes and needles
- Protocol:
 - Tumor Implantation:
 - Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.
 - Monitor mice regularly for tumor growth.
 - Treatment:
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, DM4-ADC at various doses).
 - Administer the treatments, typically via intravenous (i.v.) injection, according to the desired schedule (e.g., once weekly, every 3 weeks).[6][16]
 - Monitoring and Data Collection:



- Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.
- Data Analysis:
 - Plot the mean tumor volume ± SEM for each group over time.
 - Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
 - Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effects.

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